Tert-pentylhydrazine dihydrochloride
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Overview
Description
Tert-pentylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H14N2·2HCl. It is a derivative of hydrazine, characterized by the presence of a tert-pentyl group attached to the hydrazine moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-pentylhydrazine dihydrochloride typically involves the reaction of tert-pentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:
Reaction of tert-pentylamine with hydrazine hydrate: The tert-pentylamine is reacted with hydrazine hydrate under controlled conditions to form tert-pentylhydrazine.
Formation of dihydrochloride salt: The resulting tert-pentylhydrazine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-pentylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Azines or nitrogen-containing heterocycles.
Reduction: Simpler amines.
Substitution: Alkylated or acylated hydrazine derivatives.
Scientific Research Applications
Tert-pentylhydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-pentylhydrazine dihydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in substitution reactions with electrophiles. Additionally, its hydrazine moiety can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler hydrazine derivative with similar reactivity but lacking the tert-pentyl group.
Phenylhydrazine: Contains a phenyl group instead of a tert-pentyl group, leading to different reactivity and applications.
Dimethylhydrazine: Contains two methyl groups, resulting in different chemical properties and uses.
Uniqueness
Tert-pentylhydrazine dihydrochloride is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
2-methylbutan-2-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-4-5(2,3)7-6;;/h7H,4,6H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWXRULRUPAPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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